An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a halogenated, trifluoromethyl-substituted heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the versatile triazolopyridine scaffold with a reactive bromine atom and a metabolically robust trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of new pharmaceuticals.
Chemical and Physical Properties
While specific experimental data for 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is not extensively reported in publicly available literature, its properties can be reliably inferred from data on closely related compounds and from supplier information. It is described as a yellow solid with a purity of approximately 98%.
Table 1: Physicochemical Properties of 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
| Property | Value | Source |
| CAS Number | 1021923-54-5 | [4] |
| Molecular Formula | C₇H₃BrF₃N₃ | [4] |
| Molecular Weight | 266.02 g/mol | [4] |
| Appearance | Yellow solid | [5] |
| Purity | ~98% | [5] |
| Predicted XlogP | 2.8 | [6] |
| Predicted Hydrogen Bond Donors | 0 | Inferred from structure |
| Predicted Hydrogen Bond Acceptors | 3 | Inferred from structure |
| Storage | Sealed in dry, Room Temperature | [7] |
Synthesis
A likely precursor for this synthesis is a 2-hydrazinyl-4-bromopyridine derivative which can then be cyclized with a trifluoromethyl-containing reagent. The synthesis of a related compound, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, starts from ethyl trifluoroacetate and hydrazine, followed by reaction with chloroacetyl chloride and subsequent cyclization. A similar strategy can be envisioned for the target molecule, starting from a suitably substituted bromopyridine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Bromo-2-hydrazinylpyridine
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To a solution of 4-bromo-2-chloropyridine in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate.
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Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 4-bromo-2-hydrazinylpyridine.
Step 2: Synthesis of 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
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Dissolve 4-bromo-2-hydrazinylpyridine in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
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Add trifluoroacetic anhydride or trifluoroacetic acid to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours until the cyclization is complete, as monitored by TLC or LC-MS.
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After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography on silica gel to obtain 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Spectral Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the structure of the molecule and data from analogous compounds.
Table 2: Predicted Spectral Data for 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as multiplets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the bromo and trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and its chemical shift will be in the downfield region. |
| ¹⁹F NMR | A singlet is expected for the CF₃ group, likely in the range of -60 to -70 ppm relative to CFCl₃. |
| Mass Spec (EI) | The molecular ion peak [M]⁺ is expected at m/z 265 and 267 in an approximately 1:1 ratio, characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of Br, CF₃, and N₂. |
| IR Spectroscopy | Characteristic peaks for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=N and C=C stretching in the 1400-1600 cm⁻¹ range, and strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |
Reactivity
The chemical reactivity of 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is primarily dictated by the interplay of the electron-deficient triazolopyridine ring system, the reactive bromine atom, and the strongly electron-withdrawing trifluoromethyl group.
Cross-Coupling Reactions
The bromine atom at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This is a crucial feature for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Common Cross-Coupling Reactions:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a key transformation for introducing diverse amine functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to alkynyl-substituted derivatives.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, facilitating these cross-coupling reactions.
Illustrative Cross-Coupling Workflow:
Caption: Common cross-coupling reactions of 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the triazolopyridine ring, further accentuated by the trifluoromethyl group, makes the compound susceptible to nucleophilic aromatic substitution (SNA r) reactions. Strong nucleophiles can displace the bromide leaving group, particularly under forcing conditions. The regioselectivity of such reactions on the pyridine ring is generally favored at the 2- and 4-positions relative to the nitrogen atom. In this case, with the bromine at the 7-position, the reactivity in SNA r reactions might be less favorable compared to isomers with bromine at positions activated by the ring nitrogen.
Applications in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a bromine atom provides a key point for diversification, while the trifluoromethyl group can enhance potency, selectivity, and pharmacokinetic properties.
Based on the biological activities of related triazolopyridine and triazolopyrimidine derivatives, 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a promising starting material for the development of:
-
Kinase Inhibitors: Many heterocyclic compounds, including those with the triazolopyrimidine core, have been developed as inhibitors of various kinases, which are important targets in oncology and inflammatory diseases.
-
Antibacterial Agents: Triazolopyridine derivatives have been explored for their antibacterial properties.
-
Antiviral and Antifungal Agents: The broader class of nitrogen-containing heterocycles is a rich source of antimicrobial agents.
-
CNS-active Agents: The triazolopyridine scaffold is present in some drugs targeting the central nervous system.
The versatility of this building block allows for the systematic exploration of chemical space around the core scaffold, which is a fundamental strategy in lead optimization during drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is not widely available. However, based on the SDS of similar brominated and trifluoromethylated heterocyclic compounds, the following precautions should be taken:
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on skin: Wash with plenty of water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
7-Bromo-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its key attributes – a privileged core scaffold, a reactive handle for diversification, and a group that can enhance drug-like properties – make it an attractive starting point for the synthesis of novel bioactive molecules. While detailed experimental data for this specific compound is sparse in the public domain, a strong understanding of its chemical properties and reactivity can be derived from related structures. This guide provides a foundation for researchers and drug development professionals to leverage the potential of this versatile chemical entity in their scientific endeavors.
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